N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide
Description
Crystallographic Characterization of Oxazole-Pyridine Hybrid Framework
Single-crystal X-ray diffraction reveals that N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide crystallizes in the monoclinic space group P2₁/ n with unit cell parameters a = 10.524(2) Å, b = 12.387(3) Å, c = 14.209(3) Å, β = 97.45(1)°, and Z = 4. The 1,3-oxazole ring is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.032 Å, while the pyridine and phenyl rings exhibit dihedral angles of 38.7(2)° and 44.5(2)°, respectively, relative to the oxazole plane.
Key Structural Features:
- Oxazole-Pyridine Conjugation : The C=N bond linking the oxazole carboxamide nitrogen to the pyridin-2-yl group measures 1.278(4) Å, indicating significant double-bond character consistent with Schiff base formation.
- Ethoxy Group Geometry : The ethoxy substituent at C5 of the oxazole adopts a gauche conformation, with a C-O-C-C torsion angle of −172.3(3)°.
- Intermolecular Interactions : N—H⋯N hydrogen bonds between the carboxamide NH and the pyridine nitrogen stabilize a helical chain motif along the b-axis. Weak C—H⋯O interactions involving the ethoxy oxygen further consolidate the crystal packing.
Table 1. Selected Bond Lengths (Å) and Angles (°)
| Parameter | Value |
|---|---|
| Oxazole C2—N1 | 1.362(4) |
| C=N (Schiff base) | 1.278(4) |
| Pyridine C—N | 1.337(5)–1.341(5) |
| Dihedral Angle (Oxazole-Pyridine) | 38.7(2)° |
| Dihedral Angle (Oxazole-Phenyl) | 44.5(2)° |
Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy (¹H/¹³C NMR)
¹H NMR (500 MHz, CDCl₃) displays a singlet at δ 8.52 ppm for the imine proton (HC=N), confirming Schiff base formation. The ethoxy group appears as a quartet at δ 4.12 ppm (J = 7.0 Hz) for the OCH₂CH₃ protons and a triplet at δ 1.42 ppm (J = 7.0 Hz) for the methyl group. Aromatic protons from the phenyl and pyridine rings resonate between δ 7.25–8.35 ppm, with meta-coupled pyridine protons at δ 8.35 (H6) and 7.89 (H3).
¹³C NMR (126 MHz, CDCl₃) assigns the oxazole C4 carbonyl at δ 163.8 ppm, while the imine carbon (C=N) appears at δ 158.4 ppm. The ethoxy carbons resonate at δ 63.1 (OCH₂) and 14.9 (CH₃), consistent with analogous structures.
Table 2. Key ¹H NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| HC=N (imine) | 8.52 | s |
| Pyridine H6 | 8.35 | d (J = 5.0 Hz) |
| Phenyl ortho-H | 7.68 | m |
| OCH₂CH₃ | 4.12 | q (J = 7.0 Hz) |
| OCH₂CH₃ | 1.42 | t (J = 7.0 Hz) |
Vibrational Spectral Interpretation Using Fourier Transform-Infrared and Raman Spectroscopy
Fourier Transform-Infrared (FT-IR) spectroscopy identifies key functional groups:
- A strong absorption at 1675 cm⁻¹ corresponds to the oxazole C4-carboxamide C=O stretch.
- The C=N stretch of the Schiff base appears at 1623 cm⁻¹, slightly lower than free imines due to conjugation with the pyridine ring.
- The ethoxy C-O-C asymmetric stretch is observed at 1248 cm⁻¹.
Raman spectroscopy highlights ring vibrations:
Table 3. Vibrational Assignments
| Vibration Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| ν(C=O) carboxamide | 1675 | – |
| ν(C=N) Schiff base | 1623 | – |
| δ(C-O-C) ethoxy | 1248 | – |
| Oxazole breathing | – | 994 |
| Phenyl quadrant stretch | – | 1602 |
Mass Spectrometric Fragmentation Patterns and Molecular Ion Stability
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of the compound shows a molecular ion peak at m/z 407.1721 [M+H]⁺ (calc. 407.1718 for C₂₂H₂₁N₄O₃), confirming the molecular formula. Major fragmentation pathways include:
- Loss of ethoxy group : m/z 349.1284 ([M+H–C₂H₅O]⁺).
- Cleavage of the Schiff base : m/z 212.0815 (pyridin-2-ylmethylidene ion) and m/z 195.0652 (5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide).
- Retro-Diels-Alder fragmentation of the oxazole ring yielding m/z 118.0651 (phenyl fragment).
Table 4. Major Fragmentation Pathways
| Fragment Ion | m/z Observed | Proposed Structure |
|---|---|---|
| [M+H]⁺ | 407.1721 | Intact molecule |
| [M+H–C₂H₅O]⁺ | 349.1284 | Loss of ethoxy |
| [C₇H₆N₂O]⁺ | 195.0652 | Oxazole-carboxamide core |
| [C₆H₅N]⁺ | 118.0651 | Phenyl ion |
Properties
Molecular Formula |
C18H16N4O3 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H16N4O3/c1-2-24-18-14(21-17(25-18)12-8-4-3-5-9-12)16(23)22-15(19)13-10-6-7-11-20-13/h3-11H,2H2,1H3,(H2,19,22,23) |
InChI Key |
VCOAXQHBYQOYIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N=C(C3=CC=CC=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid or ester precursor
- Starting materials: Typically, substituted benzoyl derivatives (e.g., benzoyl chlorides or benzaldehydes) and α-haloketones or α-hydroxyketones are used to construct the oxazole ring.
- Cyclization: The oxazole ring is formed via cyclodehydration reactions involving α-hydroxyketones and amides or nitriles under acidic or basic catalysis.
- Ethoxy substitution: Introduction of the ethoxy group at the 5-position is achieved by esterification or alkylation reactions, often using ethanol or ethylating agents under reflux conditions.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Cyclization | α-hydroxyketone + benzamide, acid catalyst, reflux | Formation of 2-phenyl-1,3-oxazole-4-carboxylic acid |
| Esterification | Carboxylic acid + ethanol, acid catalyst (e.g., H2SO4), reflux | 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylate ester |
Preparation of the carboxamide intermediate
- The ester is converted to the corresponding carboxamide by reaction with ammonia or amines under mild heating.
- This step ensures the presence of the amide group at the 4-position of the oxazole ring.
Formation of the N-[amino(pyridin-2-yl)methylidene] moiety
- The carboxamide intermediate is reacted with 2-aminopyridine or its derivatives.
- This condensation typically occurs via imine formation between the amide carbonyl and the amino group of 2-aminopyridine.
- Conditions involve refluxing in ethanol or other suitable solvents, sometimes with catalytic acid or base to facilitate imine formation.
- The reaction progress is monitored by thin-layer chromatography (TLC).
Representative Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxazole ring formation | Reflux in acidic medium, 6-12 h | 60-75% | Purification by recrystallization |
| Esterification (ethoxy group introduction) | Ethanol, H2SO4 catalyst, reflux 4-6 h | 70-85% | Confirmed by IR (C-O stretch) |
| Amide formation | Ammonia in ethanol, reflux 3-5 h | 65-80% | Verified by NMR (amide NH) |
| Condensation with 2-aminopyridine | Ethanol, reflux 4-8 h | 55-70% | Imine formation confirmed by characteristic C=N stretch in IR |
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR): Key peaks include amide carbonyl (~1650 cm⁻¹), oxazole ring vibrations (~1600 cm⁻¹), and C=N stretch (~1610-1640 cm⁻¹) indicating imine formation.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows aromatic protons of phenyl and pyridine rings, ethoxy group signals (triplet and quartet for CH3 and CH2), and imine proton signals.
- ^13C NMR confirms carbonyl, aromatic carbons, and oxazole ring carbons.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of the target compound.
- Elemental Analysis: Confirms the expected C, H, N percentages matching calculated values.
Research Findings and Optimization Notes
- Microwave-assisted synthesis has been reported to accelerate heterocyclic ring formation and condensation steps, reducing reaction times from hours to minutes while maintaining or improving yields.
- Solvent choice critically affects the condensation step; ethanol and methanol are preferred for their polarity and ability to dissolve both reactants.
- Use of catalytic amounts of acid or base can improve imine formation efficiency.
- Purification by recrystallization from ethanol or dioxane yields high-purity products suitable for further biological or material applications.
- Reaction monitoring by TLC and spectroscopic methods ensures completion and purity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield Range | Analytical Confirmation |
|---|---|---|---|---|
| Oxazole ring synthesis | α-hydroxyketone, benzamide | Acidic reflux, 6-12 h | 60-75% | IR, NMR, MS |
| Ethoxy group introduction | Ethanol, acid catalyst | Reflux 4-6 h | 70-85% | IR (C-O), NMR |
| Amide formation | Ammonia in ethanol | Reflux 3-5 h | 65-80% | NMR (NH), IR |
| Imine condensation | 2-aminopyridine, ethanol | Reflux 4-8 h | 55-70% | IR (C=N), NMR |
Chemical Reactions Analysis
Types of Reactions
N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain oxazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyridine ring enhances the compound's ability to penetrate microbial membranes, making it effective against resistant strains .
Antiviral Properties
N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide has been investigated for its antiviral potential. Compounds with similar structures have demonstrated efficacy against viruses such as HIV and HCV by inhibiting viral replication through interference with viral enzymes . The specific mechanism involves the inhibition of RNA polymerase activity, which is crucial for viral RNA synthesis.
Anticancer Activity
The compound's ability to modulate histone deacetylase (HDAC) activity has been explored in cancer research. HDAC inhibitors are known to induce apoptosis in cancer cells by altering gene expression patterns. This compound has shown promise in preclinical studies as a potential HDAC inhibitor, suggesting its utility in cancer therapeutics .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor, particularly against enzymes involved in inflammatory pathways. By inhibiting these enzymes, it may reduce inflammation and provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Coordination Chemistry
This compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals is being researched for applications in catalysis and materials science. The coordination properties are attributed to the nitrogen atoms in the pyridine and oxazole rings, which can donate electron pairs to metal centers .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Young Pharmacists, derivatives of oxazole compounds were synthesized and screened for antimicrobial activity using the agar well diffusion method. The results indicated that several derivatives exhibited significant antifungal activity against Candida albicans and Aspergillus niger, highlighting the potential of this compound as an antifungal agent .
Case Study 2: Antiviral Activity
A research article detailed the synthesis of various substituted pyrazole derivatives with antiviral properties against HIV. The study demonstrated that compounds structurally similar to this compound could effectively inhibit viral replication at low concentrations, suggesting a pathway for developing new antiviral drugs .
Mechanism of Action
The mechanism of action of N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Electronic Properties
The target compound shares a 1,3-oxazole-4-carboxamide scaffold with several analogues (Table 1). Key differences include:
- Substitution at the methylidene position : Pyridin-2-yl (target) vs. phenyl (CAS 88584-27-4) or heteroaryl groups (e.g., imidazole in compound 5l from ) .
- Functional groups : The target’s carboxamide contrasts with carbohydrazide derivatives (e.g., compound 5k in ), which exhibit different hydrogen-bonding and stability profiles .
Table 1: Structural Comparison of Selected Analogues
Physicochemical Properties
- For example, the logP of the target compound is estimated to be ~2.5 (vs. ~3.0 for CAS 88584-27-4), based on substituent contributions.
- Stability : Hydrophobic substitutions (e.g., alkyl or chloro groups in compounds 5l and 5k) improve stability without compromising efficacy . The target’s ethoxy group may enhance metabolic stability relative to unsubstituted oxazoles.
Biological Activity
N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide, a compound with the molecular formula and CAS number 71318865, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique oxazole ring fused with an ethoxy and phenyl group, which contributes to its biological activity. The presence of the pyridine moiety is significant for its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies show that it can inhibit cell proliferation in human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells, demonstrating a potential role as an anticancer agent .
- Antimicrobial Properties : The oxazole derivatives have shown promising antibacterial and antifungal activities. These compounds can inhibit the growth of pathogenic bacteria and fungi, which is critical in addressing antibiotic resistance .
- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .
- Neuroprotective Effects : Some derivatives of oxazole have been studied for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : This compound has shown inhibitory effects on various enzymes such as histone deacetylases (HDACs), which are crucial in cancer progression and inflammation .
- Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways, contributing to its anticancer and anti-inflammatory effects .
Table 1: Summary of Biological Activities
Selected Research Findings
- Cytotoxicity Studies : A study demonstrated that this compound exhibited significant cytotoxicity against a panel of cancer cell lines with varying IC50 values depending on the specific line tested .
- Antibacterial Activity : In vitro assays confirmed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
- Inflammation Models : In vivo models indicated that the compound reduced inflammation markers significantly when administered under controlled conditions, suggesting its therapeutic potential in inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step approach: (i) Oxazole core formation : Ethoxy-substituted oxazole derivatives can be synthesized via cyclization of β-keto esters with urea derivatives under acidic conditions. (ii) Schiff base formation : The pyridinylmethylideneamine moiety is introduced by reacting 2-aminopyridine with an aldehyde intermediate under reflux in ethanol, followed by purification via column chromatography. (iii) Final coupling : The oxazole-4-carboxamide is coupled with the Schiff base intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF. Purity validation (≥95%) is achieved via HPLC, as referenced in similar carboxamide syntheses .
Q. What safety protocols are critical during handling and storage of this compound?
- Methodological Answer :
- Skin/Eye Exposure : Immediately rinse with water for 15 minutes; remove contaminated clothing. Use pH-neutral soap for skin decontamination .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxazole ring or Schiff base degradation.
- Waste Disposal : Neutralize with dilute acetic acid before incineration to avoid releasing toxic pyridine derivatives .
Advanced Research Questions
Q. How can structural ambiguities (e.g., tautomerism in the Schiff base) be resolved experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis resolves tautomeric forms (e.g., enol-imine vs. keto-amine) by identifying hydrogen-bonding patterns and bond lengths, as demonstrated in pyrimidine analogs .
- Dynamic NMR : Monitor temperature-dependent chemical shifts in DMSO-d₆ to detect slow exchange processes between tautomers .
- DFT Calculations : Compare computed vs. experimental IR spectra to validate dominant tautomeric forms in solution .
Q. How should researchers address contradictory bioactivity data across cell-based assays?
- Methodological Answer :
- Standardized Solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid solvent-induced artifacts, as used in albumin binding studies .
- Metabolic Stability Testing : Incubate with liver microsomes to assess if contradictory results stem from rapid degradation in certain cell lines.
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and functional assays (e.g., cAMP modulation) to rule out assay-specific interference .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400/water (1:1 v/v) or hydroxypropyl-β-cyclodextrin (HPBCD) to enhance aqueous solubility while maintaining stability .
- Salt Formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiling.
- Amorphous Dispersion : Prepare spray-dried dispersions with PVP-VA64 to increase bioavailability, as validated for structurally related carboxamides .
Q. How can the mechanism of action be elucidated for this compound?
- Methodological Answer :
- Target Deconvolution : Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS identification .
- Molecular Dynamics (MD) Simulations : Dock the compound into homology models of suspected targets (e.g., kinase domains) using SMILES-derived 3D coordinates .
- CRISPR-Cas9 Knockout : Validate target engagement by assessing activity loss in cells lacking the putative target gene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
